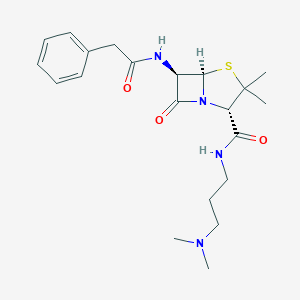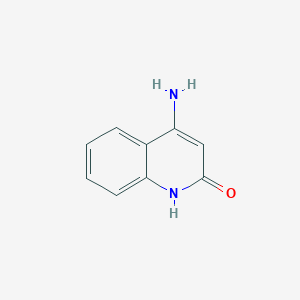![molecular formula C30H32O7 B008998 3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one CAS No. 104494-30-6](/img/structure/B8998.png)
3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 21637690 is a natural product found in Broussonetia papyrifera with data available.
Applications De Recherche Scientifique
Synthesis and Pharmacological Importance
6H-Benzo[c]chromen-6-ones, a structural component related to 3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one, have garnered attention due to their pharmacological significance. These compounds are core structures in several secondary metabolites and hold considerable importance in pharmacology. Due to their limited natural availability, synthetic protocols have been developed, offering various methods for their synthesis. The protocols involve steps like Suzuki coupling reactions for biaryl synthesis, lactonization, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and several other metal or base-catalyzed cyclization processes. The synthesis processes aim at developing efficient and straightforward methods for producing these pharmacologically significant compounds (Mazimba, 2016) (Mazimba, 2016).
Biological and Chemical Properties
Coumarins, including compounds similar to this compound, are a significant family of natural compounds with extensive applications in pharmaceuticals, perfumery, and agrochemical industries. Hydroxycoumarins, a category of coumarins, exhibit a multitude of physical, chemical, and biological properties, making them a focal point of various studies. The unique properties of coumarins can be attributed to the chemical attributes of the 2H-chromen-2-one core, allowing them to establish various interactions. Most coumarins are effective antioxidants, acting as free radical scavengers, some of which may also prevent the formation of free radicals by chelating metal ions (Torres et al., 2014).
Therapeutic Potential
Compounds structurally related to this compound, particularly those belonging to the coumarin family, have demonstrated a broad spectrum of biological properties, including anticoagulant, anti-neurodegenerative, antioxidant, anticancer, and antimicrobial activities. The biochemical mechanisms underlying these activities are complex and multifaceted, with coumarins influencing various biological targets and pathways. Such pharmacological activities make these compounds promising candidates for therapeutic applications in numerous disorders spanning neurological, cardiovascular, gastrointestinal, rheumatological, metabolic, and malignant conditions (Rani et al., 2016).
Propriétés
Numéro CAS |
104494-30-6 |
|---|---|
Formule moléculaire |
C30H32O7 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H32O7/c1-8-29(4,5)18-13-21(33)26-17(11-12-30(6,7)37-26)22(18)28-25(35)24(34)23-20(32)14-19(31)16(27(23)36-28)10-9-15(2)3/h8-9,11-14,31-33,35H,1,10H2,2-7H3 |
Clé InChI |
IPEIKURTJZUDQI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C4C=CC(OC4=C(C=C3C(C)(C)C=C)O)(C)C)O)C |
SMILES canonique |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C4C=CC(OC4=C(C=C3C(C)(C)C=C)O)(C)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


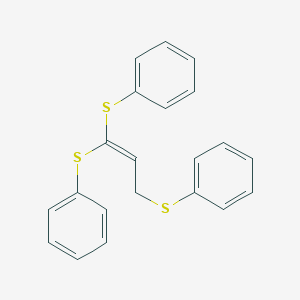
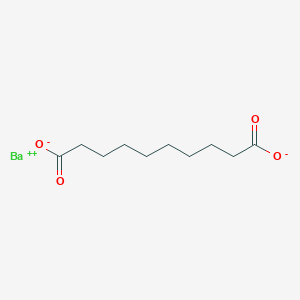
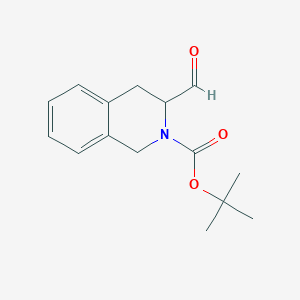
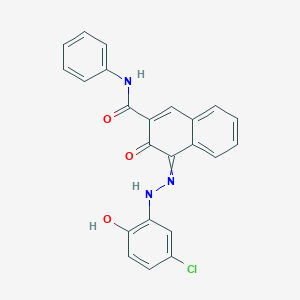
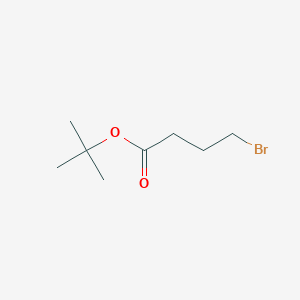
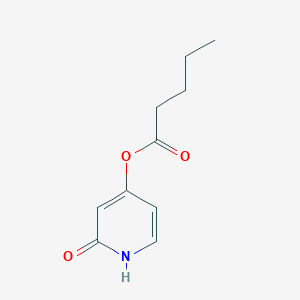
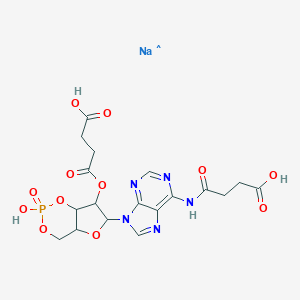
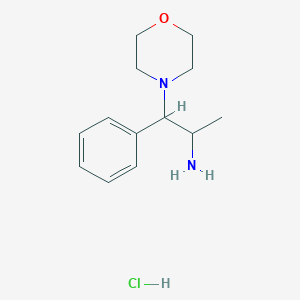
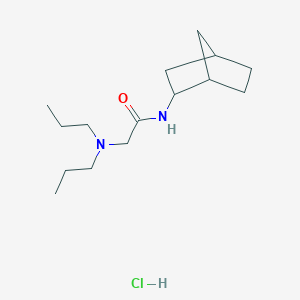
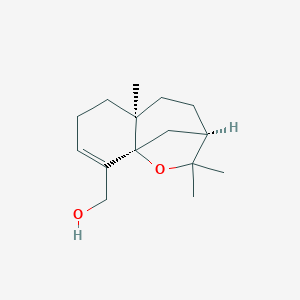
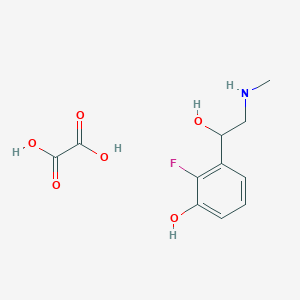
![N-[(4-chlorophenyl)methyl]dodecanamide](/img/structure/B8941.png)
